molecular formula C21H21ClO3 B11685890 6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one

Cat. No.: B11685890
M. Wt: 356.8 g/mol
InChI Key: CNUGXGSLJXAIBG-UHFFFAOYSA-N
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Description

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenol, 4-chlorobenzaldehyde, and 3-propyl-4-hydroxycoumarin.

    Condensation Reaction: The first step involves the condensation of 4-methylphenol with 4-chlorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form 4-methylphenyl-4-chlorobenzyl ether.

    Cyclization: The intermediate product undergoes cyclization with 3-propyl-4-hydroxycoumarin in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired chromenone compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-7-methoxy-3-propyl-2H-chromen-2-one
  • 6-chloro-4-methyl-3-propyl-2H-chromen-2-one
  • 7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one

Uniqueness

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21ClO3

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-4-methyl-7-[(4-methylphenyl)methoxy]-3-propylchromen-2-one

InChI

InChI=1S/C21H21ClO3/c1-4-5-16-14(3)17-10-18(22)20(11-19(17)25-21(16)23)24-12-15-8-6-13(2)7-9-15/h6-11H,4-5,12H2,1-3H3

InChI Key

CNUGXGSLJXAIBG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C)Cl)C

Origin of Product

United States

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